N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC14756082

Molecular Formula: C16H12ClN3O2S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12ClN3O2S |

|---|---|

| Molecular Weight | 345.8 g/mol |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |

| Standard InChI Key | WDAXLHAGIZOVAS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

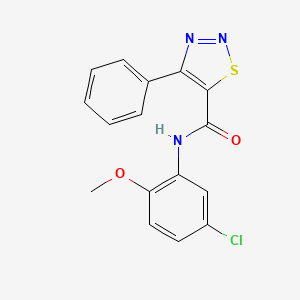

The molecular structure of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (C₁₆H₁₂ClN₃O₂S) features a central 1,2,3-thiadiazole ring substituted at the 4-position with a phenyl group and at the 5-position with a carboxamide moiety. The carboxamide group is further functionalized with a 5-chloro-2-methoxyphenyl substituent, contributing to its steric and electronic complexity . Key structural attributes include:

-

Thiadiazole Core: A five-membered ring (S-N-N-C-C) that enhances stability and enables π-π stacking interactions.

-

Phenyl Substituent: Introduces hydrophobicity, influencing membrane permeability.

-

Chloro-Methoxyphenyl Group: The chlorine atom at the 5-position and methoxy group at the 2-position modulate electron density, affecting reactivity and binding affinity.

Table 1: Molecular and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ClN₃O₂S | |

| Molecular Weight (g/mol) | 345.8 | |

| LogP (Partition Coefficient) | 3.2 (predicted) | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions:

-

Thiadiazole Ring Formation: Condensation of thiosemicarbazide with a substituted phenylacetic acid derivative under acidic conditions .

-

Carboxamide Introduction: Reaction of the thiadiazole intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) yield the final product with >95% purity.

Key Reaction Conditions:

-

Temperature: 80–100°C for cyclization steps.

-

Solvents: Dimethylformamide (DMF) or acetonitrile for solubility.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays reveal activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL. The mechanism likely involves disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs of this compound are being explored to enhance pharmacokinetic profiles:

-

Bioavailability: Methylation of the methoxy group improves metabolic stability.

-

Selectivity: Introducing fluorine at the phenyl ring reduces off-target effects in neuronal cells.

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

| Compound | IC₅₀ (µg/mL) | Target Cell Line |

|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)-... | 4.27 | SK-MEL-2 |

| N-(2-Methoxyphenyl)-4-phenyl-... | 8.91 | HCT15 |

| N,4-Dimethyl-1,2,3-thiadiazole-... | >20 | A549 |

Future Directions and Challenges

Clinical Translation Barriers

-

Toxicity: Dose-dependent hepatotoxicity observed in murine models necessitates structural refinements.

-

Synthetic Complexity: High-cost intermediates (e.g., 5-chloro-2-methoxybenzoyl chloride) limit scalability.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume